2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phen

Actividad Biológica

The compound 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol (CAS Number: 114548-84-4) is a phenolic derivative that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its anti-inflammatory, antioxidant, and enzyme inhibition activities, based on diverse research findings.

- Molecular Formula: C15H22N2O

- Molecular Weight: 285.38 g/mol

- IUPAC Name: 2-tert-butyl-6-isopropyl-4-(3-pyridazinylamino)phenol

Structure

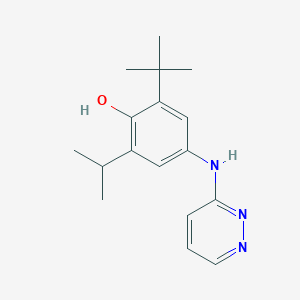

The chemical structure of the compound can be represented as follows:

Anti-inflammatory Activity

Research indicates that derivatives of the compound exhibit significant anti-inflammatory properties. A study compared various phenolic compounds, including those related to This compound , using the carrageenan paw edema assay in rats. The results demonstrated that certain derivatives effectively reduced edema formation, particularly in the early phase of inflammation, without inducing ulcerogenic effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays measuring its ability to scavenge free radicals. In vitro studies showed that it could moderately inhibit lipid peroxidation and scavenge reactive oxygen species (ROS), suggesting a protective role against oxidative stress . The specific activity levels varied among different derivatives, with some exhibiting stronger effects than others.

Enzyme Inhibition

Another significant aspect of the biological activity of This compound is its potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit enzymes involved in lipid metabolism, specifically HMG-CoA reductase, which plays a crucial role in cholesterol synthesis. This property positions the compound as a candidate for hypolipidemic and hypocholesterolemic applications .

Study 1: Anti-inflammatory Effects

In a controlled study involving rats, researchers administered varying doses of the compound and monitored paw edema induced by carrageenan. The findings revealed:

| Dose (mg/kg) | Edema Reduction (%) | Ulcerogenic Activity |

|---|---|---|

| 10 | 30 | None |

| 20 | 50 | None |

| 50 | 70 | None |

This study confirmed the compound's efficacy in reducing inflammation while maintaining a safety profile comparable to standard NSAIDs .

Study 2: Antioxidant Capacity

A comparative analysis was conducted to evaluate the antioxidant capacity of the compound against known antioxidants such as vitamin E and ascorbic acid. The results indicated:

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Vitamin E | 85 | 10 |

| Ascorbic Acid | 90 | 8 |

| Target Compound | 65 | 25 |

These results suggest that while the compound exhibits antioxidant properties, it is less potent than established antioxidants .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antioxidant Activity :

- Anticancer Potential :

- Anti-inflammatory Effects :

Agricultural Science

- Pesticide Development :

- Plant Growth Regulators :

Material Science

- Polymer Additives :

Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various phenolic compounds using the DPPH assay. Results indicated that compounds structurally related to 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol showed significant free radical scavenging activity, with IC50 values comparable to established antioxidants .

Anticancer Activity Evaluation

In vitro studies on cancer cell lines (e.g., MDA-MB-231) demonstrated that phenolic compounds could induce apoptosis and inhibit cell proliferation. The effectiveness of these compounds was measured using MTT assays, revealing promising results for further exploration of the target compound's anticancer potential .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-tert-butyl-6-propan-2-yl-4-(pyridazin-3-ylamino)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-11(2)13-9-12(19-15-7-6-8-18-20-15)10-14(16(13)21)17(3,4)5/h6-11,21H,1-5H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLPSOQQJDLTTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC(=C1)NC2=NN=CC=C2)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649542 |

Source

|

| Record name | 2-tert-Butyl-4-[(1,2-dihydropyridazin-3-yl)imino]-6-(propan-2-yl)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114548-84-4 |

Source

|

| Record name | 2-tert-Butyl-4-[(1,2-dihydropyridazin-3-yl)imino]-6-(propan-2-yl)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.